Carboxyamidotriazole orotate (CTO) is the orotate salt form of carboxyamidotriazole (CAI). [, ] It is an orally bioavailable small molecule with potential antiangiogenic and antiproliferative activities. [] CTO has demonstrated a response in several cancers with different genomic mutations in clinical studies. []
Carboxyamidotriazole orotate is classified as an orotate salt of carboxyamidotriazole, which is a derivative of 1,2,3-triazole. The compound is synthesized from 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide. It is primarily recognized for its role as a modulator of calcium signaling pathways and has been studied for its anti-cancer properties due to its ability to inhibit non-voltage-dependent calcium channels and influence various cellular signaling pathways related to tumor growth and angiogenesis .
The synthesis of carboxyamidotriazole orotate involves several key steps. Initially, 5-amino-1-(4-(4-chlorobenzoyl)-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide is produced through a reaction involving chlorinated benzoyl derivatives and triazole precursors. A novel method has been developed that replaces sodium azide with diphenylphosphorylazide to reduce toxicity during the synthesis process. This intermediate is then reacted with orotic acid to yield carboxyamidotriazole orotate. The resulting compound exhibits improved bioavailability and reduced toxicity compared to its parent compound .
The molecular structure of carboxyamidotriazole orotate can be described by its chemical formula . The compound features a triazole ring system connected to a carboxamide group and an orotate moiety. The presence of chlorine atoms on the benzyl ring enhances the compound's biological activity. Detailed structural analysis using techniques such as NMR spectroscopy and X-ray crystallography can provide insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and biological interactions .
Carboxyamidotriazole orotate participates in various chemical reactions primarily related to its role as a calcium channel inhibitor. It has been shown to modulate multiple signaling pathways by affecting receptor-mediated calcium-dependent processes. The compound's interactions can lead to alterations in cell proliferation and apoptosis pathways in cancer cells. For instance, it inhibits oxidative phosphorylation in cancer cells and demonstrates synergistic effects when combined with glycolysis inhibitors . These reactions are critical for its potential therapeutic applications in oncology.
The mechanism of action of carboxyamidotriazole orotate involves the inhibition of non-voltage-dependent calcium channels, which subsequently affects several downstream signaling pathways including those mediated by epidermal growth factor receptor (EGFR), mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor (VEGF). By modulating these pathways, the compound exerts anti-proliferative effects on tumor cells and inhibits angiogenesis by reducing endothelial cell migration and tube formation . Additionally, it has been observed to inhibit mTORC1 signaling, further contributing to its anti-cancer properties .
Carboxyamidotriazole orotate exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation for clinical use as well as understanding its behavior in biological systems .
Carboxyamidotriazole orotate has shown promise in various scientific applications:
Carboxyamidotriazole orotate (CTO) acts as a cytostatic inhibitor of non-voltage-operated calcium channels (NVOCs), fundamentally disrupting calcium ion (Ca²⁺) flux across cellular membranes. Unlike voltage-gated channels, NVOCs are activated by receptor-mediated signals or depletion of intracellular calcium stores. CTO specifically targets store-operated calcium entry (SOCE), a critical pathway for maintaining calcium homeostasis in non-excitable cells, including cancer cells [3] [7].
The primary molecular mechanism involves CTO's inhibition of mitochondrial calcium import, which indirectly regulates capacitative calcium entry (CCE). By altering the mitochondrial inner membrane potential, CTO impedes Ca²⁺ uptake into mitochondria. This disruption prevents local calcium clearance near the plasma membrane, thereby deactivating SOCE and suppressing sustained Ca²⁺ influx [3]. Studies in HEK-293 cells demonstrate that CTO completely inhibits CCE (IC₅₀ = 1.6 µM) without affecting non-capacitative pathways activated by arachidonic acid. This selective inhibition is attributed to CTO's interference with stromal interaction molecules (STIM) and Orai channels, which are essential for SOCE activation upon endoplasmic reticulum (ER) calcium store depletion [3] [6].
CTO's blockade of calcium channels initiates broad-spectrum modulation of oncogenic signaling cascades:
Table 1: Key Downstream Pathways Modulated by CTO
Pathway | Molecular Targets | Biological Effect | Evidence Level |
---|---|---|---|
PI3K/Akt/mTOR | mTORC1, 4E-BP1, Mcl-1 | ↓ Protein synthesis, ↑ apoptosis | Ovarian cancer models [6] |
RAS/RAF/MEK | B-RAF, MEK, ERK | ↓ Proliferation, ↑ chemo-sensitization | Glioblastoma trials [1] |
Wnt/β-Catenin | β-catenin, Tcf7l2, GLUT1 | ↓ Metabolic reprogramming | CRC studies [7][9] |
CTO exhibits marked synergy with temozolomide (TMZ), a DNA alkylating agent used in glioblastoma. This synergy arises from multi-faceted mechanistic crosstalk:
Clinical evidence from a phase IB trial in glioblastoma patients (n = 47) demonstrated that CTO + TMZ combinations yielded partial responses in 6 patients and a complete response in 1 patient, including in TMZ-resistant and bevacizumab-refractory tumors. Notably, responses were enriched in EGFR-amplified tumors (P = 0.005), with acquired resistance linked to mutations in mismatch repair genes (e.g., TSC2, NF1, PTEN) [1].
Table 2: Mechanisms of CTO-Temozolomide Synergy
Mechanism | CTO's Role | Therapeutic Outcome |
---|---|---|
DNA repair inhibition | Blocks Ca²⁺-dependent BER activation | ↑ TMZ-induced DNA damage persistence |
Metabolic shift | Suppresses oxidative phosphorylation | ↑ Glycolytic dependency & TMZ sensitivity |
Pharmacokinetic neutrality | No alteration of TMZ clearance | Uncompromised TMZ bioactivity |
Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: